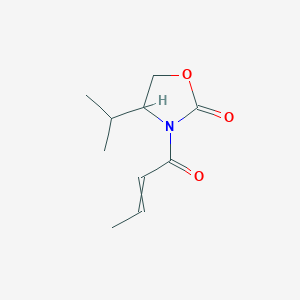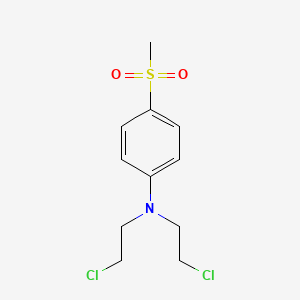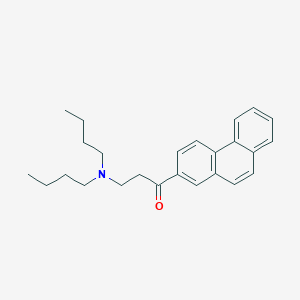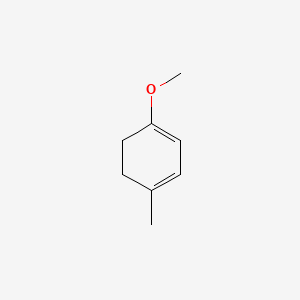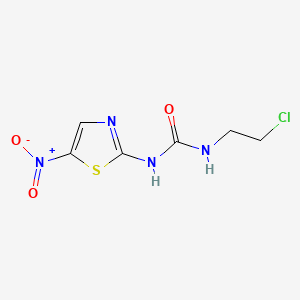
N-(2-Chloroethyl)-N'-(5-nitro-2-thiazolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea make it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea typically involves the reaction of 2-chloroethylamine with 5-nitro-2-thiazolyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for large-scale production.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of N-(2-Aminoethyl)-N’-(5-amino-2-thiazolyl)urea.
Substitution: Formation of various substituted urea derivatives.
Hydrolysis: Formation of corresponding amines and carbon dioxide.
科学研究应用
Medicinal Chemistry: As a potential anticancer agent due to its ability to alkylate DNA.
Agriculture: As a herbicide or pesticide.
Materials Science: In the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with DNA, leading to the disruption of cellular processes and ultimately cell death. The nitro group may also contribute to the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
- N-(2-Chloroethyl)-N’-cyclohexylurea
- N-(2-Chloroethyl)-N’-phenylurea
- N-(2-Chloroethyl)-N’-(4-nitrophenyl)urea
Uniqueness
N-(2-Chloroethyl)-N’-(5-nitro-2-thiazolyl)urea is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This structural feature may enhance its reactivity and specificity in various applications compared to other urea derivatives.
属性
CAS 编号 |
3311-98-6 |
|---|---|
分子式 |
C6H7ClN4O3S |
分子量 |
250.66 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(5-nitro-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C6H7ClN4O3S/c7-1-2-8-5(12)10-6-9-3-4(15-6)11(13)14/h3H,1-2H2,(H2,8,9,10,12) |
InChI 键 |
DDSHNCNZUCXDDV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=N1)NC(=O)NCCCl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



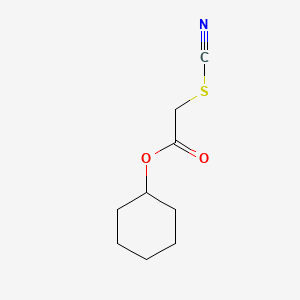
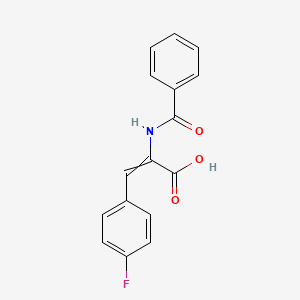
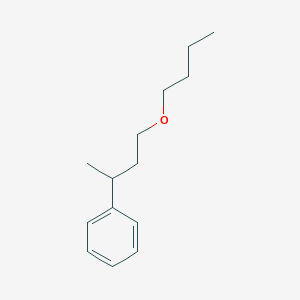
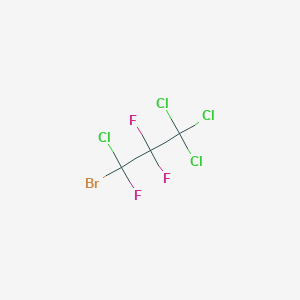
![[Amino-(4-chlorophenyl)methylidene]ammonium](/img/structure/B14745390.png)
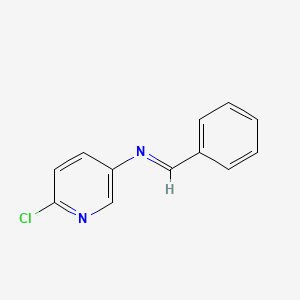

![Dibenzo[c,e][1,2]dioxine](/img/structure/B14745399.png)
